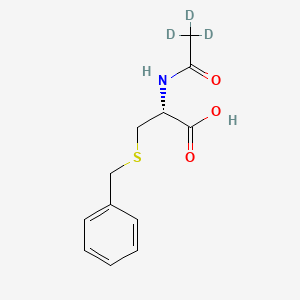

N-(Acetyl-d3)-S-benzyl-L-cysteine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-benzylsulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUXDERNWYKSIQ-DCLJDFQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675517 | |

| Record name | S-Benzyl-N-(~2~H_3_)ethanoyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201404-15-1 | |

| Record name | S-Benzyl-N-(~2~H_3_)ethanoyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to N-(Acetyl-d3)-S-benzyl-L-cysteine: Properties, Applications, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of N-(Acetyl-d3)-S-benzyl-L-cysteine, a deuterium-labeled stable isotope used extensively in quantitative analytical studies. It details the compound's chemical and physical properties, its primary application as an internal standard in mass spectrometry, and generalized experimental protocols for its use. This guide is intended to serve as a key resource for researchers in pharmacology, toxicology, and metabolic research.

Introduction

This compound is the isotopically labeled form of N-Acetyl-S-benzyl-L-cysteine, where three hydrogen atoms on the acetyl group have been replaced with deuterium. This substitution results in a mass shift of +3 Da, making it an ideal internal standard for quantitative analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] Its non-labeled analogue is a mercapturic acid, a type of conjugate formed during the metabolism of xenobiotics, such as toluene (B28343).[2][3] Given its stability and co-elution characteristics with the native analyte, this compound is a critical tool for accurately quantifying its unlabeled counterpart in complex biological matrices.[1][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases.

| Property | Value | Citation(s) |

| CAS Number | 201404-15-1 | [2][5][6][7] |

| Molecular Formula | C₁₂H₁₂D₃NO₃S | [5][6][8] |

| Molecular Weight | 256.34 g/mol | [2][9] |

| IUPAC Name | (2R)-3-(benzylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | [2] |

| Synonyms | Benzylmercapturic-d3 Acid, (Acetyl-d3) Benzyl (B1604629) Cysteine | [5][7] |

| Appearance | White to Off-White Solid | [8] |

| Melting Point | 142-144 °C | [8] |

| Purity | Typically >95% (as determined by HPLC) | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [8] |

| Storage Conditions | +4°C or Refrigerator | [2][8] |

| Unlabeled CAS | 19542-77-9 (for N-Acetyl-S-benzyl-L-cysteine) | [2] |

Application in Quantitative Analysis

The primary application of this compound is as an internal standard (IS) in analytical assays, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled IS is considered the gold standard for quantification because it compensates for variations that can occur during sample preparation, injection, and ionization.[1]

The key advantages are:

-

Similar Chemical Behavior: The deuterated standard has nearly identical chemical and physical properties to the endogenous analyte, ensuring it behaves similarly during extraction and chromatographic separation.

-

Distinct Mass: Its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, yet it typically co-elutes chromatographically.

-

Improved Accuracy and Precision: By normalizing the response of the target analyte to the response of the known concentration of the IS, the method's accuracy and reproducibility are significantly enhanced.

This compound is particularly relevant in studies of toluene metabolism, where S-benzylmercapturic acid is a known urinary biomarker of exposure.

Experimental Workflows and Protocols

The following diagram illustrates a typical workflow for the quantification of N-Acetyl-S-benzyl-L-cysteine in a biological sample using its deuterated analogue as an internal standard.

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

This protocol provides a generalized methodology for the workflow described above. Specific parameters (e.g., column type, mobile phases, extraction solvents) must be optimized for the specific matrix and instrumentation.

-

Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this, create a working solution at a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples.

-

Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte (N-Acetyl-S-benzyl-L-cysteine) into a blank biological matrix (e.g., drug-free urine).

-

Sample Preparation:

-

Thaw biological samples (calibrators, quality controls, and unknowns).

-

Aliquot a precise volume (e.g., 100 µL) of each sample into a microcentrifuge tube.

-

Spike each sample with a fixed volume (e.g., 10 µL) of the internal standard working solution.

-

Perform protein precipitation (if using plasma) or a sample clean-up step like solid-phase extraction (SPE) to remove interferences.

-

Evaporate the final extract to dryness and reconstitute in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto an appropriate LC column (e.g., C18).

-

Develop a gradient elution method to achieve chromatographic separation of the analyte from other matrix components.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Processing:

-

Integrate the chromatographic peak areas for both the analyte and the internal standard for each sample.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Plot the peak area ratios of the calibration standards against their known concentrations to generate a linear regression curve.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

A specific, detailed synthesis protocol for this compound is not widely published. However, it can be synthesized by adapting established methods for N-acetylation of amino acids.[10][11] The key modification is the use of deuterated acetic anhydride (B1165640).

-

Starting Material: Begin with S-benzyl-L-cysteine.

-

Acylation Reaction: Dissolve S-benzyl-L-cysteine in a suitable solvent system (e.g., aqueous tetrahydrofuran (B95107) or acetic acid).

-

Reagent Addition: Slowly add (Acetyl-d3)acetic anhydride (deuterated acetic anhydride) to the solution while stirring. The reaction is often performed under controlled temperature (e.g., 50-70°C) and pH conditions (adjusted with a base like sodium hydroxide).[12]

-

Reaction Monitoring: Monitor the reaction progress using a technique like Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture.

-

Acidify the solution to precipitate the N-acetylated product.

-

Filter the crude product and wash it with cold water.

-

Recrystallize the product from a suitable solvent mixture (e.g., ethanol/water) to obtain the purified this compound.[10]

-

**Disclaimer: This is a generalized protocol. The synthesis of labeled compounds should only be performed by trained chemists in a controlled laboratory setting with appropriate safety precautions.

Metabolic Context and Related Compounds

While this compound is an analytical tool, its unlabeled analogue is part of a significant metabolic pathway. N-acetyl-S-benzyl-L-cysteine is a mercapturic acid, which is the final product of a detoxification pathway where glutathione (B108866) is conjugated with electrophilic xenobiotics.[13]

Furthermore, the parent compound S-benzyl-L-cysteine (SBC) has been shown to be an inhibitor of the sulfur assimilation pathway in plants by targeting the enzyme O-acetylserine(thiol) lyase (OAS-TL).[14][15] This pathway is crucial for the synthesis of L-cysteine. While this activity is primarily studied in plant physiology, understanding the biological interactions of the core structure can provide valuable context for researchers in all fields.

Caption: Simplified mercapturic acid pathway for xenobiotic detoxification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound Price at Chemsrc [chemsrc.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 201404-15-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. biocompare.com [biocompare.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. mdpi.com [mdpi.com]

- 12. CN104844488A - Production method of N-acetyl-L-cysteine - Google Patents [patents.google.com]

- 13. The metabolism of benzyl isothiocyanate and its cysteine conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of sulfur assimilation by S-benzyl-L-cysteine: Impacts on growth, photosynthesis, and leaf proteome of maize plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of N-(Acetyl-d3)-S-benzyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(Acetyl-d3)-S-benzyl-L-cysteine, a deuterated analogue of a mercapturic acid derivative. This isotopically labeled compound serves as a valuable internal standard for pharmacokinetic and metabolic studies, particularly in liquid chromatography-mass spectrometry (LC/MS-MS) analysis.[1][2] The introduction of a deuterium-labeled acetyl group allows for precise quantification of its non-labeled counterpart in biological samples.

Chemical Information

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | (Acetyl-d3) Benzyl Cysteine, Benzylmercapturic-d3 Acid |

| CAS Number | 201404-15-1 |

| Molecular Formula | C12H12D3NO3S |

| Molecular Weight | 256.34 g/mol |

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through the N-acetylation of the precursor, S-benzyl-L-cysteine, using a deuterated acetylating agent. Based on established methods for the N-acetylation of amino acids, the following pathway is proposed.[3][4][5][6]

Figure 1: Proposed reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Purity |

| S-benzyl-L-cysteine | 3054-01-1 | C10H13NO2S | >97% |

| Acetyl-d3 chloride | 19133-77-2 | C2D3ClO | >98% |

| or Acetic-d3 anhydride | 16649-84-4 | C4D6O3 | >98% |

| Sodium hydroxide (B78521) | 1310-73-2 | NaOH | Reagent grade |

| Tetrahydrofuran (B95107) (THF) | 109-99-9 | C4H8O | Anhydrous |

| Methanol (B129727) (MeOH) | 67-56-1 | CH4O | Anhydrous |

| Hydrochloric acid | 7647-01-0 | HCl | 1 M solution |

| Ethyl acetate (B1210297) | 141-78-6 | C4H8O2 | Reagent grade |

| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO4 |

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve S-benzyl-L-cysteine (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 1:1 v/v).

-

Basification: Cool the solution in an ice bath and add a 1.0 M aqueous solution of sodium hydroxide (approximately 1.1 equivalents) dropwise while stirring. The pH of the solution should be maintained between 8 and 11.[4]

-

Acetylation: Slowly add acetyl-d3 chloride or acetic-d3 anhydride (1.1 equivalents) to the cooled solution. The temperature should be maintained below 10 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1 M hydrochloric acid.[4]

-

Extract the product with ethyl acetate (3 x volume of the reaction mixture).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Synthesis Workflow

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Figure 2: General workflow for the synthesis and purification of this compound.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy will confirm the chemical structure. The absence of a peak corresponding to the N-acetyl protons in the 1H NMR spectrum and the presence of a characteristic signal for the deuterated methyl group in the 2H NMR spectrum will verify the successful incorporation of the deuterium (B1214612) label.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the deuterated compound (256.34 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.[7]

Safety Precautions

-

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.

-

The reaction should be performed in a well-ventilated fume hood.

-

Acetyl-d3 chloride and acetic-d3 anhydride are corrosive and moisture-sensitive; handle with care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

This technical guide outlines a proposed, robust method for the synthesis of this compound, a key analytical standard in biomedical and pharmaceutical research. While a directly published protocol is not available, the described procedure is based on well-established chemical principles and provides a solid foundation for its successful preparation in a laboratory setting. The provided diagrams and structured data aim to facilitate a clear understanding of the synthesis pathway and experimental workflow for researchers and scientists in the field of drug development.

References

- 1. biomedres.us [biomedres.us]

- 2. Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203 [ideas.repec.org]

- 3. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method [mdpi.com]

- 4. CN104844488A - Production method of N-acetyl-L-cysteine - Google Patents [patents.google.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. CN109096161B - Preparation method of N-acetylcysteine - Google Patents [patents.google.com]

- 7. This compound | LGC Standards [lgcstandards.com]

The Core Mechanism of Deuterated N-acetyl-S-benzyl-L-cysteine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the posited mechanism of action of deuterated N-acetyl-S-benzyl-L-cysteine, a molecule at the intersection of metabolic stability enhancement and targeted antioxidant activity. By leveraging the principles of the kinetic isotope effect (KIE) through deuterium (B1214612) substitution, this compound is engineered for an optimized pharmacokinetic profile. This guide synthesizes the known biological activities of its non-deuterated counterpart, N-acetyl-S-benzyl-L-cysteine (also known as benzylmercapturic acid), with the established benefits of deuteration. We will explore its role as a potential activator of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses, and its subsequent effects on detoxification enzymes such as quinone reductase. This document provides a comprehensive overview of the theoretical framework, supporting data from related compounds, and detailed experimental protocols to facilitate further investigation into this promising therapeutic agent.

Introduction: The Principles of Deuteration and the Multifaceted Nature of N-acetylcysteine Analogs

The Kinetic Isotope Effect in Drug Development

Deuterated drugs are pharmaceutical agents in which one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[1] This substitution leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[2] The increased bond strength requires more energy to break, resulting in a slower rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[2][3] This strategic modification can lead to several advantageous pharmacokinetic properties, including:

-

Prolonged Half-life: Slower metabolism extends the drug's presence in the systemic circulation.[1]

-

Reduced Dosage and Frequency: A longer half-life can allow for lower or less frequent dosing, improving patient compliance.[4]

-

Improved Safety Profile: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites.[5]

-

Enhanced Efficacy: Increased exposure to the active form of the drug can lead to improved therapeutic outcomes.[4]

N-acetylcysteine (NAC) and its Derivatives: A Foundation of Antioxidant Activity

N-acetylcysteine (NAC) is a well-established therapeutic agent with a multifaceted mechanism of action.[6][7] It is primarily known for its role as a precursor to the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[7][8] NAC also functions as a direct scavenger of reactive oxygen species (ROS) and can reduce disulfide bonds in proteins.[6][9] More recent research has elucidated its role in the production of hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which also possess significant cytoprotective and antioxidant properties.[6][10]

N-acetyl-S-benzyl-L-cysteine, also known as benzylmercapturic acid, is a derivative of NAC. It is a known metabolite of compounds like benzyl (B1604629) isothiocyanate (BITC) and toluene.[4][11] Studies have indicated that this compound is not merely an inert metabolite but possesses biological activity, including the ability to induce phase II detoxification enzymes and inhibit the growth of cancer cells.[12]

Proposed Mechanism of Action of Deuterated N-acetyl-S-benzyl-L-cysteine

The mechanism of action of deuterated N-acetyl-S-benzyl-L-cysteine is predicated on two core principles: the established biological activities of the parent molecule, N-acetyl-S-benzyl-L-cysteine, and the pharmacokinetic enhancements afforded by deuteration.

Enhanced Metabolic Stability and Pharmacokinetics

The primary and most direct effect of deuterating N-acetyl-S-benzyl-L-cysteine is the retardation of its metabolic breakdown. The specific site of deuteration would determine which metabolic pathway is most affected. For instance, deuteration of the acetyl group could slow deacetylation, while deuteration of the benzyl group could hinder hydroxylation or other oxidative transformations of this moiety. This enhanced metabolic stability is expected to lead to a longer plasma half-life and increased overall drug exposure (Area Under the Curve - AUC) compared to the non-deuterated analog.

Sustained Nrf2 Signaling Pathway Activation

A key proposed mechanism for the pharmacodynamic effect of N-acetyl-S-benzyl-L-cysteine is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept at low levels by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and proteasomal degradation.[14] Electrophiles and ROS can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[14]

N-acetyl-S-benzyl-L-cysteine, as a cysteine derivative, is hypothesized to interact with Keap1, leading to Nrf2 activation. By slowing the metabolism of N-acetyl-S-benzyl-L-cysteine, deuteration would lead to a more sustained presence of the active molecule, resulting in prolonged activation of the Nrf2 pathway and a more robust and lasting antioxidant and cytoprotective response.

The following diagram illustrates the proposed Nrf2 activation pathway:

Induction of Phase II Detoxification Enzymes

A primary consequence of Nrf2 activation is the upregulation of phase II detoxification enzymes. One of the most well-characterized of these is NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as quinone reductase.[15][16] This enzyme catalyzes the two-electron reduction of quinones, preventing them from participating in redox cycling and generating ROS.[15] Studies on the non-deuterated N-acetyl-S-benzyl-L-cysteine have demonstrated its ability to induce quinone reductase activity in murine hepatoma cells.[12] The sustained Nrf2 activation by the deuterated compound is expected to lead to a more potent and prolonged induction of quinone reductase and other phase II enzymes, thereby enhancing cellular protection against electrophilic and oxidative stress.

Replenishment and Maintenance of Glutathione Levels

Similar to its parent compound, NAC, deuterated N-acetyl-S-benzyl-L-cysteine is expected to contribute to the maintenance of intracellular glutathione (GSH) levels. Upon deacetylation and potential cleavage of the S-benzyl group, it can provide a source of cysteine, the rate-limiting substrate for GSH synthesis.[7] The slower metabolism of the deuterated compound could provide a more sustained release of cysteine, leading to a more stable and prolonged elevation of GSH levels, particularly under conditions of oxidative stress.

Quantitative Data from Relevant Studies

Direct quantitative data for deuterated N-acetyl-S-benzyl-L-cysteine is not yet available in the public domain. However, data from studies on the non-deuterated analog and related compounds provide a basis for expected outcomes.

| Compound | Cell Line | Concentration | Effect | Fold Induction/Change | Reference |

| N-acetyl-S-benzyl-L-cysteine (NAC-BITC) | Hepa1c1c7 | 1 µM | Quinone Reductase mRNA Induction | 1.6-fold | [12] |

| N-acetyl-S-benzyl-L-cysteine (NAC-BITC) | Hepa1c1c7 | 2 µM | Quinone Reductase mRNA Induction | 1.9-fold | [12] |

| N-acetyl-S-benzyl-L-cysteine (NAC-BITC) | Hepa1c1c7 | 0.5 µM | Inhibition of Cell Growth | 13.6% decrease | [12] |

| N-acetyl-S-benzyl-L-cysteine (NAC-BITC) | Hepa1c1c7 | 10 µM | Inhibition of Cell Growth | 47.4% decrease | [12] |

| N-acetylcysteine (NAC) | HepG2 | 0.125-0.5 mM | Increased Cell Viability (in presence of lead nitrate) | Dose-dependent increase | [1] |

| Sulforaphane-NAC conjugate | Murine Hepatoma | 1 µM | Quinone Reductase Induction | 3.8-fold | [17] |

| Sulforaphane-NAC conjugate | Murine Hepatoma | 2 µM | Quinone Reductase Induction | 4.5-fold | [17] |

Detailed Experimental Protocols

The following protocols are foundational for investigating the proposed mechanism of action of deuterated N-acetyl-S-benzyl-L-cysteine.

Synthesis of Deuterated N-acetyl-S-benzyl-L-cysteine

The synthesis of deuterated N-acetyl-S-benzyl-L-cysteine can be achieved through various established methods for deuterium labeling. A potential route involves the use of deuterated starting materials. For example, deuteration of the benzyl group can be achieved by using deuterated benzyl chloride.

A generalized synthetic scheme is presented below. Note: This is a representative scheme and would require optimization.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of deuterated vs. non-deuterated N-acetyl-S-benzyl-L-cysteine in liver microsomes.

Materials:

-

Deuterated and non-deuterated N-acetyl-S-benzyl-L-cysteine

-

Human liver microsomes

-

NADPH regenerating system

-

Phosphate (B84403) buffer

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of the test compounds.

-

Pre-incubate liver microsomes in phosphate buffer at 37°C.

-

Initiate the reaction by adding the test compound and the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

Plot the percentage of the remaining parent compound against time to determine the in vitro half-life (t₁/₂) and intrinsic clearance.

Quinone Reductase Activity Assay

Objective: To measure the induction of quinone reductase activity in cultured cells treated with deuterated N-acetyl-S-benzyl-L-cysteine.

Materials:

-

Hepa1c1c7 murine hepatoma cells or a similar cell line

-

Cell culture medium and supplements

-

Deuterated N-acetyl-S-benzyl-L-cysteine

-

Lysis buffer

-

Reaction mixture containing:

-

Tris-HCl buffer

-

NADPH

-

Menadione (or other suitable quinone substrate)

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]

-

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Plate Hepa1c1c7 cells in 96-well plates and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of deuterated N-acetyl-S-benzyl-L-cysteine for 24-48 hours.

-

Lyse the cells directly in the wells.

-

Add the reaction mixture to each well. Quinone reductase will reduce menadione, which in turn reduces MTT to a colored formazan (B1609692) product.

-

Measure the absorbance at the appropriate wavelength (e.g., 595 nm) using a microplate reader.

-

Normalize the quinone reductase activity to the total protein content in each well.

Cellular Glutathione (GSH) Measurement

Objective: To quantify the levels of intracellular reduced glutathione (GSH) in cells treated with deuterated N-acetyl-S-benzyl-L-cysteine.

Materials:

-

Cultured cells (e.g., HepG2)

-

Deuterated N-acetyl-S-benzyl-L-cysteine

-

Lysis buffer

-

Glutathione assay kit (commercially available, e.g., based on Ellman's reagent (DTNB) or a fluorescent probe like monochlorobimane)

-

96-well plates (black plates for fluorescence assays)

-

Plate reader (absorbance or fluorescence)

Protocol (using a DTNB-based assay):

-

Culture cells and treat them with the deuterated compound for the desired time.

-

Harvest and lyse the cells.

-

Deproteinate the cell lysates (e.g., using metaphosphoric acid).

-

In a 96-well plate, add the deproteinated lysate, DTNB solution, and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

Measure the rate of formation of the yellow product, 2-nitro-5-thiobenzoic acid (TNB), at 412 nm.

-

Quantify the GSH concentration by comparing the rate to a standard curve of known GSH concentrations.

Western Blot for Nrf2 Nuclear Translocation

Objective: To assess the activation of the Nrf2 pathway by measuring the amount of Nrf2 in the nucleus.

Materials:

-

Cultured cells

-

Deuterated N-acetyl-S-benzyl-L-cysteine

-

Nuclear and cytoplasmic extraction buffers

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat cells with the deuterated compound for various time points.

-

Fractionate the cells to separate the nuclear and cytoplasmic components.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the nuclear Nrf2 level to the Lamin B1 level.

Conclusion

Deuterated N-acetyl-S-benzyl-L-cysteine represents a promising therapeutic candidate that combines the established antioxidant and cytoprotective properties of an N-acetylcysteine derivative with the pharmacokinetic advantages of deuterium substitution. The proposed mechanism of action centers on enhanced metabolic stability leading to a prolonged and more robust activation of the Nrf2 signaling pathway. This, in turn, is expected to result in the sustained induction of phase II detoxification enzymes like quinone reductase and the effective maintenance of intracellular glutathione levels. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this proposed mechanism and the characterization of the compound's therapeutic potential. Further research is warranted to validate these hypotheses and to fully elucidate the clinical utility of deuterated N-acetyl-S-benzyl-L-cysteine.

References

- 1. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of cellular glutathione (GSH) [bio-protocol.org]

- 3. GSH-Glo™ Glutathione Assay Protocol [worldwide.promega.com]

- 4. sciencellonline.com [sciencellonline.com]

- 5. Determination of Quinone Reductase Activity [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. researchgate.net [researchgate.net]

- 9. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. GraphViz Examples and Tutorial [graphs.grevian.org]

- 13. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ora.uniurb.it [ora.uniurb.it]

- 15. Induction of NAD(P)H:quinone reductase in murine hepatoma cells by phenolic antioxidants, azo dyes, and other chemoprotectors: a model system for the study of anticarcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Induction of quinone reductase by sulforaphane and sulforaphane N-acetylcysteine conjugate in murine hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biochemical Journey of N-(Acetyl-d3)-S-benzyl-L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biochemical pathways involving N-(Acetyl-d3)-S-benzyl-L-cysteine. This deuterated compound serves as a valuable tool in metabolic studies, primarily as an internal standard for its non-deuterated counterpart, S-benzyl-N-acetyl-L-cysteine, commonly known as benzylmercapturic acid. Understanding its metabolic fate is crucial for toxicology, drug metabolism, and biomarker development.

The Mercapturic Acid Pathway: A Primary Detoxification Route

This compound, as a derivative of S-benzyl-L-cysteine, is primarily metabolized through the mercapturic acid pathway. This is a major xenobiotic biotransformation route responsible for the detoxification of a wide array of electrophilic compounds. The pathway involves a series of enzymatic reactions that ultimately lead to the formation of a water-soluble mercapturic acid, which is then readily excreted in the urine.

The initial and rate-limiting step in this pathway is the conjugation of the xenobiotic (or its electrophilic metabolite) with the tripeptide glutathione (B108866) (GSH). In the case of S-benzyl-L-cysteine, it is typically formed from the reaction of an electrophilic benzylating agent, such as a metabolite of toluene (B28343), with GSH.

The key enzymatic steps are:

-

Glutathione S-Transferase (GST) : Catalyzes the conjugation of the electrophilic species with glutathione.

-

γ-Glutamyltransferase (GGT) : Removes the γ-glutamyl residue from the glutathione conjugate.

-

Dipeptidases : Cleave the glycine (B1666218) residue, leaving a cysteine conjugate.

-

Cysteine S-conjugate N-acetyltransferase (NAT) : Acetylates the amino group of the cysteine conjugate to form the final mercapturic acid.

Bioactivation Pathway: The Role of Cysteine S-conjugate β-lyase

While the mercapturic acid pathway is primarily a detoxification route, the intermediate S-conjugate, S-benzyl-L-cysteine, can be bioactivated by the enzyme cysteine S-conjugate β-lyase (C-S lyase). This enzyme cleaves the C-S bond, leading to the formation of a reactive thiol, pyruvate (B1213749), and ammonia. The resulting benzylthiol can be toxic. This bioactivation pathway is of significant interest in toxicology as it can lead to cellular damage.

Quantitative Data

The quantification of S-benzylmercapturic acid in urine is a well-established biomarker for toluene exposure. This compound is the ideal internal standard for these measurements due to its similar chemical properties and distinct mass.

| Population | Matrix | Analyte | Concentration Range (µg/L) | Analytical Method | Reference |

| General Population (Non-smokers) | Urine | S-Benzylmercapturic Acid | 0.3 - 23.3 | LC-MS/MS | [1] |

| General Population (Smokers) | Urine | S-Benzylmercapturic Acid | 1.3 - 28.3 | LC-MS/MS | [1] |

| Urban Population | Urine | S-Benzylmercapturic Acid | 0.3 - 97.1 | LC-MS/MS | [1] |

| Toluene-Exposed Workers | Urine | S-Benzylmercapturic Acid | 0.5 - 120.0 (calibration curve range) | LC-ESI(-)-MS/MS | [2] |

| Firefighters (post-drill) | Urine | S-Benzylmercapturic Acid | Median: 5.9 µg/g creatinine | LC-MS | [3] |

| Rats (treated with NMBzA) | Urine | S-Benzylmercapturic Acid | Dose-dependent | GC-MS | [4] |

Experimental Protocols

Quantification of S-Benzylmercapturic Acid in Urine by LC-MS/MS

This protocol is adapted from validated methods for the analysis of mercapturic acids in biological fluids.[2][5][6]

Objective: To quantify the concentration of S-benzylmercapturic acid in urine using this compound as an internal standard.

Materials:

-

Urine samples

-

This compound (Internal Standard, IS)

-

S-Benzylmercapturic acid (Standard)

-

Formic acid

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw urine samples to room temperature and vortex.

-

To 1 mL of urine, add 20 µL of the internal standard solution (this compound in methanol).

-

Acidify the sample with 50 µL of formic acid.

-

Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

-

Load the supernatant from the prepared urine sample onto the cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water.

-

Elute the analytes with 2 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

S-Benzylmercapturic acid: Monitor the transition from the precursor ion [M-H]⁻ to a specific product ion.

-

This compound: Monitor the corresponding transition for the deuterated internal standard.

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of S-benzylmercapturic acid standard spiked into blank urine and processed alongside the samples.

-

Calculate the concentration of S-benzylmercapturic acid in the unknown samples based on the peak area ratio of the analyte to the internal standard.

-

Cysteine S-conjugate β-lyase Activity Assay

This spectrophotometric assay measures the formation of pyruvate, a product of the C-S lyase reaction.[7][8]

Objective: To determine the activity of C-S lyase in a biological sample using S-benzyl-L-cysteine as a substrate.

Materials:

-

Biological sample (e.g., liver cytosol or mitochondrial fraction)

-

S-benzyl-L-cysteine (substrate)

-

Pyridoxal 5'-phosphate (PLP)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Lactate (B86563) dehydrogenase (LDH)

-

NADH

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.4)

-

10 µM PLP

-

0.2 mM NADH

-

5 units of LDH

-

Biological sample (containing C-S lyase activity)

-

-

-

Initiation of Reaction:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, S-benzyl-L-cysteine (e.g., to a final concentration of 1 mM).

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance is due to the oxidation of NADH, which is coupled to the reduction of pyruvate (formed by C-S lyase) to lactate by LDH.

-

-

Calculation of Activity:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.

-

The enzyme activity is expressed as nmol of pyruvate formed per minute per mg of protein. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

-

Conclusion

This compound is an indispensable tool for the accurate quantification of S-benzylmercapturic acid, a key biomarker of toluene exposure. Its metabolism follows the well-characterized mercapturic acid pathway, a fundamental detoxification process. However, the potential for bioactivation of its precursor, S-benzyl-L-cysteine, by C-S lyase highlights the dual role of this pathway in both detoxification and toxification. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and professionals in the fields of toxicology, drug metabolism, and occupational health to further investigate the roles of these compounds in biological systems.

References

- 1. scholarena.com [scholarena.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Biomonitoring of the benzene metabolite s-phenylmercapturic acid and the toluene metabolite s-benzylmercapturic acid in urine from firefighters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary excretion of S-benzylmercapturic acid as an indicator of N-nitroso-N-methylbenzylamine exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of an HPLC-MS/MS method for the simultaneous determination of phenylmercapturic acid, benzylmercapturic acid and o-methylbenzyl mercapturic acid in urine as biomarkers of exposure to benzene, toluene and xylenes [pubmed.ncbi.nlm.nih.gov]

- 6. cdc.gov [cdc.gov]

- 7. Methods for measuring cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Applications of N-(Acetyl-d3)-S-benzyl-L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Acetyl-d3)-S-benzyl-L-cysteine, the deuterium-labeled form of S-benzylmercapturic acid (SBMA), serves as a critical tool in in vitro toxicological and metabolic research. Its primary application lies in its use as an internal standard for the highly sensitive and accurate quantification of SBMA, a key biomarker of toluene (B28343) exposure, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, its properties as a stable isotope-labeled compound present opportunities for its use as a tracer in in vitro studies to elucidate the metabolic fate of toluene and the intricacies of the mercapturic acid pathway. This technical guide provides an in-depth overview of the in vitro applications of this compound, with a focus on quantitative analytical methods and potential tracer studies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its integration into research and drug development workflows.

Introduction

This compound is a synthetic, isotopically labeled compound that is structurally identical to S-benzyl-N-acetyl-L-cysteine, with the exception of three deuterium (B1214612) atoms on the acetyl group.[1][2] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of SBMA, as it co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio.[3] SBMA is a metabolite of toluene, a widely used industrial solvent and a common environmental pollutant.[4][5][6] The quantification of SBMA in biological matrices is a reliable method for assessing toluene exposure.[7] In vitro studies are essential for understanding the mechanisms of toluene metabolism and toxicity, and this compound is an indispensable tool in this research.

Core Applications in In Vitro Studies

The in vitro applications of this compound can be broadly categorized into two main areas:

-

Internal Standard for Quantitative Analysis: Its most prevalent use is as an internal standard in LC-MS/MS methods to ensure the accuracy and precision of SBMA quantification in various in vitro experimental setups, such as cell lysates, microsomal incubations, and perfusates.[1][2]

-

Metabolic Tracer: As a stable isotope-labeled compound, it can be used to trace the uptake, metabolism, and excretion of SBMA in in vitro models, providing insights into cellular transport mechanisms and the activity of enzymes involved in the mercapturic acid pathway.[1]

Quantitative Analysis of S-benzylmercapturic acid (SBMA)

The use of this compound as an internal standard is fundamental for the reliable quantification of SBMA in in vitro samples. The following sections detail the experimental protocol and performance data for a typical LC-MS/MS method.

Experimental Protocol: Quantification of SBMA in Cell Lysates

This protocol outlines a standard procedure for the extraction and quantification of SBMA from in vitro cell culture samples.

Materials:

-

This compound solution (Internal Standard)

-

Acetonitrile (B52724), formic acid, methanol (B129727), and water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Centrifuge, evaporator, and vortex mixer

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Harvest cells and prepare cell lysates using standard methods.

-

To 500 µL of cell lysate, add 50 µL of the this compound internal standard solution.

-

Precipitate proteins by adding 1 mL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

-

Elute the SBMA and the internal standard with 2 mL of methanol.

-

-

Sample Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

-

Inject an aliquot into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both SBMA and this compound.

-

Data Presentation: Analytical Method Performance

The use of this compound as an internal standard significantly improves the analytical performance of the SBMA quantification method.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [8] |

| Lower Limit of Quantification (LLOQ) | 0.05 - 1.0 µg/L | [9] |

| Recovery (%) | 95 - 105% | [8] |

| Precision (RSD %) | < 15% | [8] |

| Accuracy (%) | 85 - 115% | [8] |

This compound as a Metabolic Tracer

While less documented, the use of this compound as a tracer in in vitro systems holds significant potential for elucidating the mechanisms of xenobiotic metabolism and transport.

Investigating the Mercapturic Acid Pathway

The mercapturic acid pathway is a major route for the detoxification of electrophilic compounds. It involves the conjugation of the xenobiotic with glutathione (B108866) (GSH), followed by a series of enzymatic modifications.

Experimental Workflow: In Vitro Tracer Study

The following workflow outlines a hypothetical experiment to study the cellular uptake and efflux of SBMA using this compound as a tracer.

Conclusion

This compound is a powerful and essential tool for in vitro studies related to toluene metabolism and toxicology. Its primary, well-established application as an internal standard ensures the reliability of quantitative data for the biomarker SBMA. While its use as a metabolic tracer is less documented, it offers significant potential for advancing our understanding of the mercapturic acid pathway and cellular transport mechanisms. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this valuable compound in their in vitro experimental designs. Further research into its applications as a tracer is warranted to fully exploit its capabilities in drug development and safety assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdc.gov [cdc.gov]

- 3. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzylmercapturic acid - Wikipedia [en.wikipedia.org]

- 7. Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdc.gov [cdc.gov]

- 9. Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Recommended storage and stability conditions for N-(Acetyl-d3)-S-benzyl-L-cysteine.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and stability conditions for N-(Acetyl-d3)-S-benzyl-L-cysteine. Given the limited availability of public stability data for this specific isotopically labeled compound, this document combines information from suppliers with general best practices for the handling of deuterated compounds and cysteine derivatives.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical and isotopic integrity of this compound. The following table summarizes the recommended conditions based on supplier data and general chemical principles.

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | 2-8°C (Refrigerator)[1] or +4°C[2] | Short to medium-term storage. Minimizes degradation. |

| -20°C | Recommended for long-term storage to further reduce the rate of potential degradation.[1] | |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen)[1] | The thiol group in cysteine derivatives is susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation. |

| Light Exposure | Store in the dark (e.g., in an amber vial)[1] | Many organic compounds, including those with aromatic rings and sulfur atoms, can be sensitive to photodegradation. |

| Form | Solid (Lyophilized Powder) | The solid form is significantly more stable than solutions.[2] |

| Solutions | Prepare fresh and use immediately.[2] | Solutions of cysteine derivatives are prone to oxidation. If short-term storage is necessary, store at 4°C for no longer than a week. For longer-term storage, flash-freeze single-use aliquots and store at -80°C to avoid freeze-thaw cycles.[2] |

Stability Profile

Key Considerations:

-

Oxidation: The primary degradation pathway for cysteine and its derivatives is the oxidation of the thiol group (-SH) to form a disulfide dimer (cystine).[2] For this compound, this would involve the formation of a disulfide-linked dimer.

-

Shelf-Life: For a similar compound, N-Acetyl-S-benzyl-d5-L-cysteine, it is noted to be stable if stored under recommended conditions, with a recommendation to re-analyze for chemical purity after three years.[6] A similar shelf-life can be reasonably expected for this compound when stored properly.

-

Solution Stability: Aqueous solutions of cysteine are known to oxidize readily at neutral or basic pH. Acidic pH can improve the stability of cysteine solutions. When preparing solutions, it is best to use sterile, oxygen-free water or buffers.[2][7]

Experimental Protocols

For critical applications, it is recommended to perform an in-house stability study. The following is a general protocol for assessing the stability of this compound in solution.

Objective: To determine the stability of this compound in a specific solvent and storage condition over time.

Materials:

-

This compound

-

High-purity solvent (e.g., methanol, DMSO, or an aqueous buffer)

-

Calibrated analytical balance

-

Class A volumetric flasks

-

HPLC or LC-MS/MS system with a suitable column (e.g., C18)

-

Low-protein-binding storage vials (amber)

-

Inert gas (Argon or Nitrogen)

Methodology:

-

Stock Solution Preparation:

-

Allow the solid this compound to equilibrate to room temperature in a desiccator to prevent condensation.

-

Accurately weigh the required amount of the compound.

-

Dissolve the compound in the chosen solvent in a volumetric flask to a known concentration (e.g., 1 mg/mL). If using an aqueous buffer, ensure it has been degassed.

-

Purge the headspace of the flask with an inert gas before sealing.

-

-

Sample Aliquoting and Storage:

-

Divide the stock solution into multiple aliquots in amber, low-protein-binding vials.

-

Purge the headspace of each vial with inert gas before sealing.

-

Store the aliquots under the desired test conditions (e.g., 4°C, -20°C, room temperature; protected from light).

-

-

Analysis:

-

Time Zero (T0) Analysis: Immediately analyze a freshly prepared aliquot to establish the initial purity and concentration.

-

Subsequent Time Points: Analyze aliquots at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months).

-

Analytical Method: Use a validated stability-indicating HPLC or LC-MS/MS method. The method should be able to separate the parent compound from potential degradants, such as the disulfide dimer.

-

Data Evaluation: Compare the peak area or concentration of this compound at each time point to the T0 value. A common stability threshold is retaining >95% of the initial concentration.

-

Visualized Workflows and Pathways

Logical Workflow for Handling and Storage

The following diagram outlines the decision-making process for the proper handling and storage of this compound to ensure its stability.

Caption: Decision workflow for handling and storage.

Putative Degradation Pathway

This diagram illustrates the most likely degradation pathway for this compound, which is oxidation to its disulfide dimer.

Caption: Primary degradation via oxidation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. salamandra.net [salamandra.net]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Solubility characteristics of N-(Acetyl-d3)-S-benzyl-L-cysteine in different solvents.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the solubility characteristics of N-(Acetyl-d3)-S-benzyl-L-cysteine, a deuterated and S-benzylated derivative of N-acetylcysteine (NAC). Due to the limited availability of direct quantitative solubility data for this specific isotopic-labeled compound, this document leverages data from its close structural analog, N-Acetyl-S-benzyl-L-cysteine, and the well-studied parent compound, N-acetyl-L-cysteine (NAC). This guide outlines qualitative solubility in common organic solvents, provides detailed experimental protocols for determining thermodynamic solubility via the shake-flask method, and contextualizes the compound's relevance within the glutathione (B108866) synthesis pathway.

Introduction to this compound

This compound is a modified version of the amino acid L-cysteine. The key modifications are:

-

N-acetylation (deuterated): An acetyl group with three deuterium (B1214612) atoms (d3) is attached to the nitrogen atom. Deuteration is often used in metabolic studies or as an internal standard in mass spectrometry-based quantification, as it is chemically identical to the non-deuterated form but has a different mass.

-

S-benzylation: A benzyl (B1604629) group is attached to the sulfur atom of the cysteine residue. This modification is often used as a protecting group for the thiol functionality during peptide synthesis to prevent unwanted side reactions.[1][2]

Biologically, this compound is related to NAC, a well-known antioxidant and a precursor to the endogenous antioxidant glutathione.[3][4] The S-benzyl modification, however, significantly alters its physicochemical properties, including solubility.

Solubility Profile

Qualitative Solubility of this compound

The following table summarizes the observed qualitative solubility for the subject compound and its direct, non-deuterated analog.

| Solvent | This compound | N-Acetyl-S-benzyl-L-cysteine |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Slightly Soluble[5] |

| Methanol | Slightly Soluble | Slightly Soluble[5] |

| Ethanol | Not Reported | Slightly Soluble[5] |

| Table 1: Qualitative solubility profile. |

Quantitative Solubility of N-acetyl-L-cysteine (NAC) (Reference)

The following data for the parent compound NAC is provided for estimation purposes. The addition of the lipophilic benzyl group to the target molecule will likely decrease its solubility in polar solvents like PBS and increase it in organic solvents.

| Solvent | Reported Solubility (approx.) |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 30 mg/mL[6][7] |

| Ethanol | 50 mg/mL[6] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[6][7] |

| Dimethylformamide (DMF) | 50 mg/mL[6] |

| Table 2: Quantitative solubility of the parent compound, N-acetyl-L-cysteine. |

Experimental Protocol: Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8] It involves mixing an excess of the solid compound with a solvent until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., water, PBS, DMSO, ethanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure a saturated solution is formed.[8][9]

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture at a consistent speed (e.g., 300 RPM) for a sufficient period to reach equilibrium.[9] This typically requires 24 to 72 hours.[9] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has reached a stable plateau.[9][10]

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For aqueous solutions, it is critical to filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particulates.[9]

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC method to determine the concentration of the dissolved compound.

-

The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Caption: Workflow for the Shake-Flask Solubility Assay.

Biological Context: Glutathione Synthesis Pathway

N-acetylcysteine (NAC), the parent compound of this compound, is primarily recognized for its role as a precursor to L-cysteine, which is the rate-limiting amino acid in the synthesis of glutathione (GSH).[3] GSH is a critical intracellular antioxidant. When NAC is administered, it is deacetylated within cells to provide a direct supply of cysteine for the glutathione synthesis pathway.[11][12] This pathway is essential for protecting cells from oxidative damage.

Caption: Simplified Glutathione (GSH) Synthesis Pathway.

Conclusion

While direct quantitative solubility data for this compound remains scarce, this guide provides a consolidated view of its qualitative characteristics and offers a robust, standardized protocol for its empirical determination. The provided data on the parent compound, NAC, serves as a useful, albeit approximate, reference point. The biological significance of this class of molecules is underscored by their relationship to the vital glutathione antioxidant pathway. Researchers are encouraged to use the outlined shake-flask protocol to generate precise solubility data tailored to their specific experimental conditions and solvent systems.

References

- 1. benchchem.com [benchchem.com]

- 2. S-Benzyl-L-cysteine [myskinrecipes.com]

- 3. cymbiotika.com [cymbiotika.com]

- 4. tautomycetin.com [tautomycetin.com]

- 5. N-Acetyl-S-benzyl-L-cysteine|lookchem [lookchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. bio-gems.com [bio-gems.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. quora.com [quora.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biological Activity of N-(Acetyl-d3)-S-benzyl-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

N-(Acetyl-d3)-S-benzyl-L-cysteine is the deuterated form of N-acetyl-S-benzyl-L-cysteine, a compound primarily recognized as a mercapturic acid derivative. Mercapturic acids are the final products of a major detoxification pathway for a wide range of electrophilic compounds. While this compound itself is predominantly utilized as a labeled internal standard in quantitative analytical studies due to the deuterium (B1214612) label, its non-deuterated counterpart, N-acetyl-S-benzyl-L-cysteine, has been investigated for its biological activities, particularly in the context of xenobiotic metabolism.

This technical guide consolidates the available scientific information on the biological effects of N-acetyl-S-benzyl-L-cysteine, serving as a proxy for understanding the potential activities of its deuterated analog. The primary focus is on its role as a metabolite of benzyl (B1604629) isothiocyanate (BITC) and its impact on cellular detoxification pathways.

Biological Activity and Quantitative Data

The most direct evidence for the biological activity of an N-acetyl-S-benzyl-L-cysteine derivative comes from a study on a synthetic conjugate of N-acetyl-L-cysteine and benzyl isothiocyanate (NAC-BITC) in Hepa1c1c7 mouse hepatoma cells. This conjugate is structurally analogous to N-acetyl-S-benzyl-L-cysteine.

Inhibition of Cancer Cell Growth

N-acetyl-S-benzyl-L-cysteine conjugate of BITC (NAC-BITC) has been shown to inhibit the growth of Hepa1c1c7 murine hepatoma cells in a dose-dependent manner.[1]

Table 1: Effect of NAC-BITC on Hepa1c1c7 Cell Growth [1]

| Concentration (µM) | Mean Cell Growth (% of Control) | Standard Deviation |

| 0.1 | Not significantly different | - |

| 0.5 | 86.4 | ± 3.1 |

| 1.0 | 78.2 | ± 2.5 |

| 2.0 | 69.5 | ± 4.2 |

| 5.0 | 58.1 | ± 3.8 |

| 10.0 | 52.6 | ± 5.3 |

Induction of Detoxification Enzymes

A key biological activity of the NAC-BITC conjugate is the induction of phase II detoxification enzymes, specifically quinone reductase (QR).[1] This induction suggests a role in cellular protection against carcinogens and oxidative stress.

Table 2: Induction of Quinone Reductase (QR) Activity by NAC-BITC in Hepa1c1c7 Cells [1]

| Concentration (µM) | QR Activity (nmol DPIP/min/mg protein) | Fold Induction vs. Control |

| Control | 154.2 ± 12.1 | 1.0 |

| 0.1 | Not significantly different | - |

| 0.5 | 212.8 ± 15.3 | 1.4 |

| 1.0 | 293.0 ± 20.8 | 1.9 |

| 2.0 | 478.0 ± 35.1 | 3.1 |

Table 3: Induction of Quinone Reductase (QR) mRNA Expression by NAC-BITC in Hepa1c1c7 Cells [1]

| Concentration (µM) | Relative QR mRNA Level (Fold Induction) |

| 1.0 | 1.6 |

| 2.0 | 1.9 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of NAC-BITC.

Cell Culture

-

Medium: Minimum Essential Medium Eagle (MEM) supplemented with 10% fetal bovine serum.[2]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]

-

Subculture: Split sub-confluent cultures (70-80%) at a ratio of 1:4 to 1:10 using 0.05% trypsin/EDTA.[3]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.[4][5]

-

Cell Seeding: Seed Hepa1c1c7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.[6]

-

Treatment: Expose the cells to various concentrations of the test compound (e.g., NAC-BITC) for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[6]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and then measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Quinone Reductase (QR) Activity Assay

This spectrophotometric assay determines the enzymatic activity of quinone reductase.[7][8][9][10]

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable buffer.

-

Reaction Mixture: Prepare a reaction mixture in a cuvette or 96-well plate containing Tris-Cl buffer (pH 7.5), NADPH, and a substrate such as p-benzoquinone or menadione.[7][9]

-

Initiation of Reaction: Add the cell lysate to the reaction mixture to start the reaction.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of this decrease is proportional to the QR activity.[7][8]

-

Calculation: Calculate the specific activity as nmol of substrate reduced per minute per milligram of protein, using the extinction coefficient for NADPH (6,220 M⁻¹cm⁻¹).[7][10]

Signaling Pathways and Mechanisms of Action

The induction of quinone reductase by compounds like the NAC-BITC conjugate is primarily mediated through the Nrf2-ARE signaling pathway .[11][12][13][[“]]

Nrf2-ARE Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept inactive in the cytoplasm by binding to Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[11] Electrophilic compounds or their metabolites, such as isothiocyanates, can react with cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, including the gene for quinone reductase, thereby activating their transcription.[15]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the biological activity of this compound or its analogs in cell culture.

Conclusion

While this compound is primarily a tool for analytical chemistry, the biological activities of its non-deuterated counterpart, particularly as a conjugate of benzyl isothiocyanate, provide valuable insights. The available evidence strongly suggests that this class of compounds can modulate cellular detoxification pathways, specifically through the induction of quinone reductase via the Nrf2-ARE signaling pathway. This activity, coupled with observed cytostatic effects on cancer cells, indicates a potential role in chemoprevention and cellular defense against oxidative stress. Further research is warranted to fully elucidate the independent biological effects of N-acetyl-S-benzyl-L-cysteine and its deuterated analog, and to explore their therapeutic potential.

References

- 1. Effects of Benzyl Isothiocyanate and Its N-Acetylcysteine Conjugate on Induction of Detoxification Enzymes in Hepa1c1c7 Mouse Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MURINE HEPATOMA (Hepa1c1c7) CELLS: A RESPONSIVE IN VITRO SYSTEM FOR CHEMOPROTECTIVE ENZYME INDUCTION BY ORGANOSELENIUM COMPOUNDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepa-1c1c7. Culture Collections [culturecollections.org.uk]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. Determination of Quinone Reductase Activity [bio-protocol.org]

- 8. An Assay to Determine NAD(P)H: Quinone Oxidoreductase Activity in Cell Extracts from <i>Candida glabrata</i> [bio-protocol.org]

- 9. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(Acetyl-d3)-S-benzyl-L-cysteine: Physical and Chemical Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological relevance of N-(Acetyl-d3)-S-benzyl-L-cysteine. This deuterated isotopologue of S-benzylmercapturic acid serves as a valuable tool in metabolic research and analytical chemistry, particularly in studies involving toluene (B28343) exposure and its biotransformation.

Core Physical and Chemical Specifications

This compound is a stable, isotopically labeled compound. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 201404-15-1 | [1][2][3] |

| Unlabeled CAS Number | 19542-77-9 | [1][2] |

| Molecular Formula | C₁₂H₁₂D₃NO₃S | [1][3] |

| Molecular Weight | 256.34 g/mol | [1][2] |

| Synonyms | N-(Acetyl-d3)-S-(phenylmethyl)-L-cysteine, N-(Acetyl-d3)-3-(benzylthio)-alanine, Benzylmercapturic-d3 Acid, (Acetyl-d3) Benzyl (B1604629) Cysteine | [3] |

| Purity | >95% (typically analyzed by HPLC) | [2] |

| Appearance | White to Off-White Solid | |

| Storage Temperature | +4°C | [2] |

Biological Significance and Applications

This compound is primarily utilized as an internal standard for the quantitative analysis of its non-deuterated counterpart, N-acetyl-S-benzyl-L-cysteine, a key metabolite of toluene.[4] Toluene, a widely used industrial solvent, undergoes metabolism in the body, in part through the mercapturic acid pathway, leading to the formation of benzylmercapturic acid which is then excreted in the urine. The concentration of this metabolite serves as a reliable biomarker for toluene exposure.

The deuterated standard is crucial for accurate quantification in complex biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4] Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

The Mercapturic Acid Pathway for Toluene Metabolism

The biotransformation of toluene into N-acetyl-S-benzyl-L-cysteine is a multi-step enzymatic process. A simplified representation of this metabolic pathway is provided below.

Caption: Mercapturic acid pathway of toluene metabolism.

This pathway involves the initial oxidation of toluene to benzyl alcohol by cytochrome P450 (CYP450) enzymes.[5] Subsequently, glutathione (B108866) S-transferase (GST) catalyzes the conjugation of benzyl alcohol with glutathione.[6] The resulting S-benzyl-glutathione is then sequentially metabolized by γ-glutamyltransferase (γ-GT) and a dipeptidase to yield S-benzyl-L-cysteine.[6] Finally, N-acetyltransferase (NAT) acetylates the amino group of S-benzyl-L-cysteine to form N-acetyl-S-benzyl-L-cysteine, the mercapturic acid, which is then excreted.[6]

Experimental Protocols

Synthesis

A plausible synthetic route would involve the reaction of L-cysteine with benzyl bromide to form S-benzyl-L-cysteine, followed by N-acetylation using acetic anhydride-d6.

Materials:

-

L-cysteine

-

Benzyl bromide

-

Sodium hydroxide

-

Acetic anhydride-d6

-

Appropriate solvents (e.g., water, ethanol)

Procedure:

-

S-Benzylation of L-cysteine: L-cysteine is dissolved in an aqueous solution of sodium hydroxide. Benzyl bromide is then added dropwise to the solution with stirring. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The pH is then adjusted to the isoelectric point of S-benzyl-L-cysteine to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.

-

N-Acetylation-d3: The synthesized S-benzyl-L-cysteine is suspended in a suitable solvent. Acetic anhydride-d6 is added, and the mixture is stirred. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified.

Purification